Cas no 21017-47-0 (3-(phenylamino)propanamide)

3-(phenylamino)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(phenylamino)propanamide
- 3-ANILINOPROPANAMIDE
- HMS1773A08
- N3-Phenyl-beta-Alaninamide
- AKOS003615677
- EN300-23559
- G25570
- SCHEMBL1531486
- MB02383
- Z154666194
- NCGC00339657-01
- Propanamide, 3-(phenylamino)-
- N-phenyl-b-aminopropionamide
- DTXSID50429267
- AB01111791-03
- 21017-47-0
- CS-0241636
-
- MDL: MFCD02250783
- インチ: InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12)
- InChIKey: BNXCBLMAWSXTKD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NCCC(=O)N
計算された属性
- せいみつぶんしりょう: 164.09500
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.151
- ふってん: 411.521°C at 760 mmHg
- フラッシュポイント: 202.681°C
- 屈折率: 1.598
- PSA: 55.12000
- LogP: 1.74720
3-(phenylamino)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23559-0.05g |
3-(phenylamino)propanamide |
21017-47-0 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-23559-10.0g |
3-(phenylamino)propanamide |
21017-47-0 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
TRC | P322078-50mg |
3-(phenylamino)propanamide |
21017-47-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
TRC | P322078-25mg |
3-(phenylamino)propanamide |
21017-47-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-23559-0.5g |
3-(phenylamino)propanamide |
21017-47-0 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-23559-10g |
3-(phenylamino)propanamide |
21017-47-0 | 95% | 10g |
$1593.0 | 2023-09-15 | |
Aaron | AR002LBR-1g |
Propanamide, 3-(phenylamino)- |
21017-47-0 | 95% | 1g |
$536.00 | 2025-01-21 | |
Aaron | AR002LBR-5g |
Propanamide, 3-(phenylamino)- |
21017-47-0 | 95% | 5g |
$1504.00 | 2023-12-14 | |
Aaron | AR002LBR-250mg |
Propanamide, 3-(phenylamino)- |
21017-47-0 | 95% | 250mg |
$221.00 | 2025-01-21 | |
1PlusChem | 1P002L3F-10g |
Propanamide, 3-(phenylamino)- |
21017-47-0 | 95% | 10g |
$2031.00 | 2023-12-19 |
3-(phenylamino)propanamide 関連文献
-
Fangyu Du,Qifan Zhou,Xiaoxiao Fu,Yajie Shi,Yuanguang Chen,Wuhong Fang,Jingyu Yang,Guoliang Chen RSC Adv. 2019 9 2498
3-(phenylamino)propanamideに関する追加情報
Introduction to 3-(Phenylamino)propanamide (CAS No. 21017-47-0)
3-(Phenylamino)propanamide, with the CAS number 21017-47-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenylamino group attached to a propanamide backbone. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 3-(Phenylamino)propanamide consists of a three-carbon chain with an amide functional group at one end and a phenylamino group at the other. The presence of the phenylamino group imparts significant aromatic character to the molecule, which can influence its interactions with biological targets. The amide group, on the other hand, provides polarity and hydrogen bonding capabilities, enhancing the compound's solubility and stability in various environments.
In recent years, 3-(Phenylamino)propanamide has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound can effectively inhibit certain kinases, which are crucial enzymes involved in signal transduction pathways. By modulating these pathways, 3-(Phenylamino)propanamide may have therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Beyond its enzymatic inhibition properties, 3-(Phenylamino)propanamide has also been explored for its anti-inflammatory effects. Inflammatory responses are central to many chronic diseases, and compounds that can mitigate these responses are highly sought after. Studies have demonstrated that 3-(Phenylamino)propanamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby alleviating inflammation and associated symptoms.
The pharmacokinetic properties of 3-(Phenylamino)propanamide have also been investigated to assess its suitability as a therapeutic agent. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, making it a promising candidate for oral administration in clinical settings. Additionally, its metabolic stability ensures that it remains active in the body for an extended period, enhancing its therapeutic efficacy.
In preclinical studies, 3-(Phenylamino)propanamide has shown promising results in various animal models of disease. For example, in mouse models of cancer, this compound was found to significantly reduce tumor growth and improve survival rates. Similarly, in models of neurodegenerative disorders such as Alzheimer's disease, it demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
The safety profile of 3-(Phenylamino)propanamide is another critical aspect that has been evaluated through extensive toxicological studies. These studies have revealed that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse side effects. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.
To further advance the development of 3-(Phenylamino)propanamide, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These insights are guiding the design of novel derivatives with improved pharmacological properties.
In conclusion, 3-(Phenylamino)propanamide (CAS No. 21017-47-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers it with valuable properties such as enzymatic inhibition, anti-inflammatory effects, and favorable pharmacokinetic profiles. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development. As our understanding of this compound deepens, it holds great promise for addressing unmet medical needs in various disease areas.
21017-47-0 (3-(phenylamino)propanamide) 関連製品
- 57528-64-0(3-Amino-N-phenylpropanamide)
- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)
- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)
- 2229617-21-2(2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)
- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)
- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)
- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)




